[1,1'-Binaphthalene]-2,2'-diamine

Catalog No.
S1514969
CAS No.
18531-95-8
M.F
C20H16N2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Binaphthalene]-2,2'-diamine

CAS Number

18531-95-8

Product Name

[1,1'-Binaphthalene]-2,2'-diamine

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N

Synonyms

1,1'-binaphthyl-2,2'-diamine

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N

Asymmetric Catalysis

BINOL is a versatile building block for the synthesis of chiral ligands used in asymmetric catalysis. These ligands are crucial for promoting the formation of one enantiomer of a product molecule over another in chemical reactions. BINOL-derived ligands can be designed to bind specifically to one enantiomer of a starting material, leading to the selective formation of the desired product with high enantiomeric purity.

Several classes of chiral ligands are derived from BINOL, including:

  • BINAP: 1,1'-Binaphthyl-2,2'-diylphosphine oxide
  • Noyori catalyst: A bis(phosphoric acid) ligand derived from BINOL, used in various asymmetric hydrogenation reactions
  • Scandadium(III) catalysts: BINOL-based ligands are used in Sc(III)-catalyzed aldol reactions and other asymmetric transformations

The success of BINOL-derived ligands in asymmetric catalysis lies in their ability to:

  • Form strong and selective interactions with substrates: The chiral environment of BINOL allows for specific interactions with one enantiomer of a substrate, directing the reaction towards the desired product.
  • Tune the catalytic activity: By modifying the substituents on the BINOL backbone, researchers can adjust the electronic and steric properties of the ligand, fine-tuning its catalytic activity for specific reactions.

Other Applications

Beyond asymmetric catalysis, BINOL finds applications in other areas of scientific research:

  • Chiral recognition and separation: BINOL derivatives can be used to recognize and separate enantiomers of various molecules, often used in analytical and preparative chemistry .
  • Sensor development: BINOL-based materials can be used to develop sensors for detecting specific molecules, with potential applications in environmental monitoring and medical diagnostics.
  • Liquid crystals: BINOL derivatives exhibit liquid crystalline properties, finding potential applications in display technologies and other optical devices.

[1,1'-Binaphthalene]-2,2'-diamine, commonly referred to as DABN, is a chiral organic compound characterized by its unique structure consisting of two naphthalene rings linked at the 1 and 1' positions with amine groups at the 2 and 2' positions. This compound exists in two enantiomeric forms: (R)-(+)-DABN and (S)-(-)-DABN, which are non-superimposable mirror images of each other. The rigidity of the binaphthalene unit restricts rotation around the carbon-carbon bond, enhancing its chirality and allowing for efficient molecular packing, which influences its physical properties such as melting point and crystal formation .

The specific mechanism of action of DABN depends on the application. Here are two potential areas of interest:

  • Asymmetric Catalysis: (S)-(-)-DABN can act as a chiral ligand in asymmetric catalysis, influencing the stereochemical outcome of reactions by creating a chiral environment around the reaction center. However, detailed descriptions of the mechanism for specific reactions are beyond the scope of this analysis.
  • Anti-cancer Activity: Studies suggest that (S)-(-)-DABN exhibits anti-cancer properties, potentially by inhibiting fatty acid biosynthesis in cancer cells. The exact mechanism underlying this activity remains under investigation.
  • Skin and eye irritation: DABN may cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation of DABN dust or vapor may irritate the respiratory tract [].
  • Environmental impact: The disposal of DABN should follow proper regulations to minimize environmental impact [].
, particularly in asymmetric catalysis. Its amine groups can participate in nucleophilic substitutions and can form coordination complexes with metal ions, making it a valuable ligand in catalysis. The compound's chirality allows it to selectively promote reactions that favor one enantiomer over another, which is crucial in the synthesis of pharmaceuticals and fine chemicals .

DABN exhibits notable biological activities, including potential applications in cancer research. Studies have indicated that its derivatives can inhibit specific proteasome subunits, which are critical in regulating cellular processes such as apoptosis and cell cycle progression. This inhibition can lead to reduced proliferation of cancer cells . Additionally, its chiral nature allows for the development of compounds with enhanced selectivity and potency in biological systems .

Several methods exist for synthesizing [1,1'-Binaphthalene]-2,2'-diamine:

  • Condensation Reaction: A common synthesis involves the condensation of 1,4-naphthoquinone with 2,2'-bipyridine in concentrated sulfuric acid and methanol. This method allows for the formation of the binaphthalene structure while introducing amine groups at the desired positions .
  • Reduction Techniques: Other methods may include the reduction of corresponding nitro or carbonyl precursors to achieve the desired amine functionality.

DABN is utilized in various fields due to its unique properties:

  • Asymmetric Catalysis: It serves as a chiral ligand in catalytic processes, promoting enantioselective reactions that are vital in synthesizing pharmaceuticals.
  • Material Science: Its rigid structure makes it suitable for developing advanced materials with specific optical properties.
  • Biological Research: DABN and its derivatives are explored for their potential therapeutic applications, particularly in cancer treatment .

Research on DABN has focused on its interactions with metal ions and other organic compounds. These studies reveal that DABN can form stable complexes with transition metals, enhancing catalytic activity in various reactions. Furthermore, its interaction with biological targets is under investigation to understand its mechanism of action in inhibiting proteasome activity and other cellular pathways .

DABN shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
[1,1'-Binaphthalene]-2,2'-diamineTwo naphthalene rings; aminesHigh chirality; effective chiral ligand
BINOL (1,1'-Bi-2-naphthol)Two naphthol units; hydroxylsUsed extensively in asymmetric synthesis
2-Amino-2'-hydroxy-1,1'-binaphthylHydroxyl group at 2' positionFunctions as a chiral ligand but less rigid
1,8-DiaminonaphthaleneSingle naphthalene; aminesLess complex structure; lower chiral specificity

DABN's unique combination of rigidity, chirality, and functionalization sets it apart from these similar compounds, making it particularly valuable in both synthetic and biological contexts.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4488-22-6

Wikipedia

2,2'-diamino-1,1'-dinaphthyl

Dates

Modify: 2023-08-15

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